5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(azepane-1-carbonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(6-5-7-17(22)23)19-15-10-8-14(9-11-15)18(24)20-12-3-1-2-4-13-20/h8-11H,1-7,12-13H2,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCMDUNVSKCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.
Coupling with Aniline: The azepane ring is then coupled with an aniline derivative through a carbamoylation reaction, forming the 1-azepanylcarbonyl-aniline intermediate.
Introduction of the Pentanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid exhibit promising anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and others.
Case Study:
A study conducted on related compounds showed that certain derivatives displayed IC50 values indicating significant cytotoxicity against A549 cells, suggesting that modifications to the structure can enhance anticancer activity .
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 10 | High |
| Compound B | HCT116 | 15 | Moderate |
| Compound C | MDA-MB-231 | 20 | Moderate |
Antimicrobial Applications
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant bacterial strains. Research has shown that similar compounds can exhibit activity against Staphylococcus aureus and other pathogens.
Case Study:
In a comparative study, derivatives of the compound were tested against resistant strains, showing variable effectiveness. For instance, one derivative demonstrated significant activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | MRSA | 32 | Effective |
| Compound E | E. coli | >64 | Ineffective |
| Compound F | Klebsiella pneumoniae | 16 | Effective |
Mechanism of Action
The mechanism of action of 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The azepane ring and aniline moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid with structurally related 5-oxopentanoic acid derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Structural Variations :
- Aromatic vs. Aliphatic Substituents : Compounds like 1f (4-methoxyphenyl) and CR 2194 (dichlorobenzamido) rely on aromatic groups for receptor binding, while the azepane in the target compound provides aliphatic flexibility.
- Heterocyclic Additions : Tetrazine derivatives (e.g., ) are tailored for bioorthogonal reactions, contrasting with the azepane’s role in conformational adaptability.
Biological Activity: Receptor Antagonism: CR 2194’s spirocyclic structure enhances selectivity for gastrin receptors, whereas the azepane derivative may interact with broader targets due to its flexible ring. Metabolic Pathways: The 2-aminophenyl derivative () participates in microbial degradation, highlighting substituent-dependent metabolic fates.
Synthetic Utility :
- Protecting Groups : Boc-protected derivatives () are intermediates in prodrug synthesis, whereas tert-butoxy groups improve stability during synthesis.
Physicochemical Properties :
- Lipophilicity : Azepane and spirocyclic groups increase lipophilicity, enhancing membrane permeability.
- Solubility : Carboxylic acid termini (common to all compounds) improve aqueous solubility, critical for bioavailability.
Research Implications
The azepane-containing compound’s structural flexibility makes it a versatile scaffold for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes requiring adaptable binding pockets. In contrast, tetrazine derivatives () are more suited for diagnostic imaging due to their click chemistry compatibility.
Biological Activity
5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula: C18H24N2O4
- Molecular Weight: 332.4 g/mol
- CAS Number: Not available
- Structure: The compound features an aniline derivative with a carbonyl group attached to a pentanoic acid backbone, which may influence its interaction with biological targets.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes such as D-amino-acid oxidase, influencing amino acid metabolism and potentially impacting neurological functions .
Case Studies and Research Findings
-
Inhibition of Rho Kinases (ROCKs)
- A related study explored the structure-activity relationship (SAR) of compounds targeting Rho-associated protein kinases (ROCKs), which are implicated in various pathologies including glaucoma. While this compound was not the primary focus, similar compounds demonstrated IC50 values indicating potent inhibition of ROCK I and II, suggesting a potential pathway for further investigation .
- Metabolic Pathway Involvement
- In Silico Studies
Summary of Findings
Q & A
Q. What is the structural elucidation and IUPAC nomenclature of 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid?
The compound’s IUPAC name follows substituent prioritization rules: the pentanoic acid backbone is modified at the 5-position by an oxo group and a 4-(1-azepanylcarbonyl)anilino substituent. The "anilino" term denotes the phenylamino group (-NH-C6H4-), while "azepanylcarbonyl" refers to the seven-membered azepane ring attached via a carbonyl group. Systematic naming involves numbering the pentanoic acid chain to assign the highest priority to the carboxylic acid group, with substituents ordered alphabetically .
Q. What are common synthetic routes for preparing this compound?
A typical approach involves coupling 4-(1-azepanylcarbonyl)aniline with a glutaric anhydride derivative. For example, reacting 4-(1-azepanylcarbonyl)aniline with glutaric anhydride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) yields the target compound. Alternative methods include using activated esters (e.g., NHS esters) for amide bond formation. Reaction monitoring via TLC or HPLC is critical to optimize yields, which typically range from 70–85% under controlled conditions .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and prone to hydrolysis due to the labile amide and oxo groups. Store desiccated at –20°C under inert gas (argon or nitrogen). Solubility in DMSO (≥50 mg/mL) allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw cycles. Long-term stability (>6 months) is achievable with protection from light and moisture .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, using a 1.2:1 molar ratio of 4-(1-azepanylcarbonyl)aniline to glutaric anhydride in DMF at 0–5°C minimizes side reactions. Catalytic DMAP (5 mol%) enhances acylation efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95%. Advanced techniques like flow chemistry may reduce batch variability .
Q. What advanced analytical techniques validate the purity and structure of this compound?
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (theoretical [M+H]+: 293.24; observed: 293.23) .
- 1H/13C NMR: Key signals include the azepane ring protons (δ 1.4–2.1 ppm, multiplet) and the anilino NH (δ 8.2 ppm, broad singlet). The carbonyl groups (oxo and amide) appear at δ 170–175 ppm in 13C NMR .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assess purity (>98%) .
Q. How can researchers design biological assays to study this compound’s activity?
Given structural similarities to glutaramide-based protease inhibitors (e.g., antifungal agents), assays targeting aspartyl proteases are plausible. Example protocol:
- Enzyme Inhibition Assay: Incubate the compound with Cryptococcus neoformans major aspartyl peptidase 1 (10 nM) and fluorogenic substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Measure fluorescence (λex/λem = 328/393 nm) to calculate IC50.
- Cellular Uptake: Use radiolabeled (e.g., 14C) or fluorescently tagged derivatives to track intracellular accumulation in fungal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
